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Compound of Interest

Compound Name: Sordarin sodium

Cat. No.: B1324554 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for

experiments involving sordarin sodium resistance in Candida species.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of sordarin sodium?

A1: Sordarin sodium is an antifungal agent that uniquely targets fungal protein synthesis. It

specifically binds to and stabilizes the fungal eukaryotic elongation factor 2 (eEF2) when it is

complexed with the ribosome. This stabilization prevents the translocation step of protein

synthesis, leading to the inhibition of fungal growth.[1][2][3][4]

Q2: What is the primary mechanism of resistance to sordarin sodium in Candida species?

A2: The primary mechanism of resistance to sordarin and its derivatives in fungi is the

acquisition of mutations in the gene encoding eukaryotic elongation factor 2 (eEF2, in C.

albicans this is the EFT2 gene).[5] These mutations alter the binding site of sordarin on the

eEF2-ribosome complex, reducing the drug's affinity and allowing protein synthesis to proceed

even in the presence of the inhibitor.

Q3: Are there other factors that can contribute to sordarin resistance?
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A3: Yes, studies in Saccharomyces cerevisiae have shown that mutations in ribosomal

proteins, such as L10e and the ribosomal P0 protein, can also confer resistance to sordarin.

This suggests that alterations in the ribosomal structure that affect its interaction with the eEF2-

sordarin complex could be a secondary resistance mechanism in Candida species.

Q4: Which Candida species are intrinsically resistant to sordarin?

A4: Candida krusei and Candida parapsilosis have been shown to be intrinsically resistant to

sordarin and its derivatives. This intrinsic resistance is due to natural variations in their eEF2

protein that make it a poor target for sordarin binding.

Troubleshooting Guides
Antifungal Susceptibility Testing
Issue: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results for

sordarin sodium.

Possible Cause 1: Inoculum preparation. The density of the initial fungal cell suspension is

critical for accurate MIC determination.

Solution: Ensure the inoculum is prepared from a fresh culture (24-hour growth on

Sabouraud dextrose agar) and standardized spectrophotometrically to a cell density of 1 x

10^6 to 5 x 10^6 cells/mL before a 1:1000 dilution in the test medium to achieve the final

recommended concentration.

Possible Cause 2: Sordarin sodium degradation. Sordarin sodium may be unstable under

certain storage or experimental conditions.

Solution: Prepare fresh stock solutions of sordarin sodium for each experiment. Dissolve

the compound in an appropriate solvent, such as 25% (v/v) dimethyl sulfoxide (DMSO),

and then serially dilute in the test medium. Store the stock solution at -20°C or below and

avoid repeated freeze-thaw cycles.

Possible Cause 3: Trailing effect. This phenomenon, characterized by reduced but persistent

growth at drug concentrations above the MIC, can make endpoint determination difficult.
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Solution: Read the MICs at 24 hours of incubation, as trailing is more pronounced at 48

hours. The MIC should be recorded as the lowest concentration of sordarin sodium that

causes a significant reduction in growth (≥50%) compared to the drug-free control well.

Possible Cause 4: Media composition. The composition of the culture medium can influence

the activity of antifungal agents.

Solution: Use RPMI-1640 medium with L-glutamine, buffered with MOPS, as

recommended by the Clinical and Laboratory Standards Institute (CLSI) for antifungal

susceptibility testing of yeasts.

Generation of Sordarin-Resistant Mutants
Issue: Low or no recovery of sordarin-resistant mutants after mutagenesis.

Possible Cause 1: Inefficient mutagenesis. The mutagen used may not be effective at

inducing mutations in the EFT2 gene.

Solution: For targeted mutations, utilize a CRISPR-Cas9 system adapted for C. albicans to

introduce specific changes in the EFT2 gene. For random mutagenesis, ensure the

appropriate concentration and exposure time of the mutagen (e.g., UV irradiation or a

chemical mutagen) are used to achieve a suitable kill rate (e.g., 90-99%).

Possible Cause 2: Inappropriate selection pressure. The concentration of sordarin sodium
used for selection may be too high, killing all cells, or too low, allowing the growth of non-

resistant cells.

Solution: Perform a pilot experiment to determine the optimal selective concentration of

sordarin sodium. This is typically 2 to 4 times the MIC of the parental strain. Plate the

mutagenized cells on agar plates containing a gradient of sordarin sodium
concentrations to increase the chances of isolating resistant colonies.

Issue: Isolated mutants are not stable and revert to a susceptible phenotype.

Possible Cause 1: Heterozygous mutation. In the diploid C. albicans, a mutation in only one

of the two EFT2 alleles may confer a low level of resistance that is not stable.
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Solution: After the initial round of mutagenesis and selection, subject the heterozygous

mutant to a second round of selection or use techniques like UV-induced mitotic

recombination to obtain a homozygous mutant.

Possible Cause 2: Epigenetic modifications. The observed resistance may be due to

transient changes in gene expression rather than a stable genetic mutation.

Solution: Subculture the resistant mutant for several generations on non-selective medium

and then re-test for sordarin sodium susceptibility. True genetic mutants will maintain

their resistant phenotype.

Quantitative Data
Table 1: In Vitro Activity of Sordarin Derivatives Against Candida Species

Candida
Species

Antifungal
Agent

MIC Range
(µg/mL)

MIC50 (µg/mL) MIC90 (µg/mL)

C. albicans GM 237354 ≤0.002–0.03 0.008 0.015

C. glabrata GM 237354 ≤0.002–0.06 0.015 0.03

C. tropicalis GM 237354 ≤0.002–0.06 0.015 0.03

C. parapsilosis GM 237354 >16 >16 >16

C. krusei GM 237354 >16 >16 >16

Data is for the sordarin derivative GM 237354 and was adapted from Herreros et al., 1999. A

comprehensive table directly linking specific eEF2 mutations in C. albicans to sordarin sodium
MIC values is not readily available in the reviewed literature.

Experimental Protocols
Broth Microdilution Susceptibility Testing for Sordarin
Sodium
This protocol is adapted from the CLSI M27-A3 guidelines.
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Preparation of Sordarin Sodium Stock Solution:

Dissolve sordarin sodium in 25% (v/v) DMSO to a concentration of 1280 µg/mL.

Preparation of Microdilution Plates:

In a 96-well microtiter plate, perform serial twofold dilutions of the sordarin sodium stock

solution in RPMI-1640 medium to achieve final concentrations ranging from 0.015 to 16

µg/mL. The final volume in each well should be 100 µL.

Include a drug-free well as a growth control and a cell-free well as a negative control.

Inoculum Preparation:

From a 24-hour culture of C. albicans on Sabouraud dextrose agar, suspend several

colonies in sterile saline.

Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6

cells/mL).

Dilute this suspension 1:1000 in RPMI-1640 medium.

Inoculation and Incubation:

Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final

cell concentration of 0.5-2.5 x 10^3 cells/mL.

Incubate the plate at 35°C for 24 hours.

MIC Determination:

The MIC is the lowest concentration of sordarin sodium that produces a prominent

decrease in turbidity (≥50% inhibition) compared to the growth control.

Site-Directed Mutagenesis of the EFT2 Gene in C.
albicans
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This protocol provides a general workflow for creating specific point mutations in the EFT2

gene using CRISPR-Cas9.

Design of Guide RNA (gRNA) and Repair Template:

Identify the target sequence in the EFT2 gene and design a specific gRNA.

Design a repair template containing the desired mutation flanked by homologous

sequences upstream and downstream of the target site.

Plasmid Construction:

Clone the gRNA into a C. albicans expression vector that also contains the Cas9 gene.

Transformation of C. albicans:

Co-transform the C. albicans cells with the Cas9-gRNA plasmid and the repair template

using a standard transformation protocol (e.g., lithium acetate method).

Selection of Mutants:

Plate the transformed cells on a selective medium to isolate transformants.

Verification of Mutation:

Extract genomic DNA from the selected colonies.

Amplify the EFT2 gene by PCR and sequence the product to confirm the presence of the

desired mutation.

Cell-Free Protein Synthesis Assay
This protocol is based on methods described for C. albicans.

Preparation of Cell-Free Lysate:

Grow C. albicans cells to mid-log phase and harvest by centrifugation.

Wash the cells and resuspend them in lysis buffer.
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Lyse the cells using glass beads and centrifugation to obtain a post-ribosomal supernatant

(S100 fraction).

In Vitro Translation Reaction:

In a reaction tube, combine the S100 fraction, an energy mix (ATP, GTP), amino acids

(including a radiolabeled amino acid like [35S]-methionine), and a template mRNA (e.g.,

poly(U)).

Add varying concentrations of sordarin sodium to different reaction tubes.

Incubation and Analysis:

Incubate the reactions at 30°C.

At different time points, stop the reaction and precipitate the newly synthesized proteins

using trichloroacetic acid (TCA).

Measure the incorporation of the radiolabeled amino acid into the protein precipitate using

a scintillation counter to determine the extent of protein synthesis inhibition.

Visualizations
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Caption: Mechanism of sordarin action and resistance.
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Caption: Experimental workflow for generating sordarin-resistant mutants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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